molecular formula C9H14N2O6 B1360020 5,6-Dihydrouridine CAS No. 5627-05-4

5,6-Dihydrouridine

Numéro de catalogue: B1360020
Numéro CAS: 5627-05-4
Poids moléculaire: 246.22 g/mol
Clé InChI: ZPTBLXKRQACLCR-XVFCMESISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Applications De Recherche Scientifique

La 5,6-Dihydrouridine a plusieurs applications en recherche scientifique :

5. Mécanisme d'Action

La this compound exerce ses effets en perturbant les interactions d'empilement dans les hélices d'ARN, ce qui déstabilise la structure de l'ARN . Elle stabilise la conformation du sucre C2'-endo, qui est plus flexible que la conformation C3'-endo. Cette flexibilité se propage au résidu voisin 5', ce qui améliore la flexibilité conformationnelle globale de la molécule d'ARN .

Composés Similaires :

Unicité : La this compound est unique en sa capacité à améliorer la flexibilité conformationnelle des molécules d'ARN, en particulier chez les organismes adaptés au froid. Cette propriété la distingue des autres nucléosides modifiés qui stabilisent généralement les structures d'ARN .

Mécanisme D'action

Target of Action

5,6-Dihydrouridine primarily targets the D-loop of tRNA in Bacteria, Eukaryota, and some Archaea . The D-loop of tRNA is a conserved position where this compound is commonly found .

Mode of Action

This compound is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . This reaction is carried out by dihydrouridine synthases . The presence of this compound disturbs the stacking interactions in helices and destabilizes the RNA structure . It also stabilizes the C2’- endo sugar conformation, which is more flexible than the C3’- endo conformation .

Biochemical Pathways

The biochemical pathway of this compound involves the reduction of uridine, which can be further modified to 5-methyldihydrouridine . Dihydropirimidine dehydrogenase and dihydroorotate dehydrogenase are enzymes with activities similar to dihydrouridine synthases . These enzymes catalyze the NADPH-dependent reduction of uracil to 5,6-dihydrouracil and the oxidation of dihydroorotate to orotate in the pyrimidine biosynthesis pathway .

Result of Action

The presence of this compound in RNA results in a destabilization of the RNA structure and an enhancement of its conformational flexibility . This is due to the fact that this compound disturbs the stacking interactions in helices .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the tRNAs of organisms that grow at low temperatures (psychrophiles) have high this compound levels (40-70% more on average) which provides the necessary local flexibility of the tRNA at or below the freezing point .

Analyse Biochimique

Biochemical Properties

5,6-Dihydrouridine is involved in several biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key enzymes responsible for the synthesis of this compound is dihydrouridine synthase, which catalyzes the reduction of uridine to this compound in RNA transcripts . The interaction between this compound and dihydrouridine synthase is crucial for the post-transcriptional modification of tRNA, which enhances the conformational flexibility of the RNA molecule .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In tRNA, the presence of this compound increases the local flexibility of the RNA molecule, which is essential for its proper functioning during protein synthesis . This modification also influences cell signaling pathways, gene expression, and cellular metabolism by affecting the stability and structure of RNA molecules . For example, in psychrophilic bacteria, high levels of this compound in tRNA provide the necessary flexibility for the tRNA to function at low temperatures .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dihydrouridine synthase, which catalyzes the reduction of the 5,6-double bond in uridine to form this compound . This post-transcriptional modification occurs in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound disrupts the stacking interactions in RNA helices, destabilizing the RNA structure and increasing its conformational flexibility . This effect is propagated to the neighboring residues, enhancing the overall flexibility of the RNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. For example, in in vitro studies, the presence of this compound in tRNA has been shown to enhance the flexibility and stability of the RNA molecule over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance the flexibility and stability of tRNA, leading to improved protein synthesis and cellular function . High doses of this compound can have toxic or adverse effects, including the inhibition of enzyme activity and disruption of cellular processes . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with dihydrouridine synthase and other enzymes . This modification is formed post-transcriptionally by the reduction of uridine in tRNA transcripts . The presence of this compound in tRNA affects the metabolic flux and levels of metabolites by influencing the stability and structure of the RNA molecule . Additionally, this compound can be further modified to form 5-methyldihydrouridine, which has additional effects on RNA function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This modification is primarily localized in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound in these regions affects the localization and accumulation of the RNA molecule, influencing its overall function and stability . Additionally, the distribution of this compound can vary depending on the specific cell types and experimental conditions being studied .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is found in tRNA and other RNA molecules . This localization is directed by targeting signals and post-translational modifications that ensure the proper distribution of this compound within the cell . The presence of this compound in specific subcellular compartments can affect its activity and function, influencing the overall stability and flexibility of the RNA molecule .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 5,6-Dihydrouridine est synthétisée post-transcriptionnellement par réduction de la double liaison 5,6 d'un résidu uridine dans les transcrits d'ARN. Le processus de réduction implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou des conditions alcalines .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la réduction enzymatique de l'uridine utilisant des synthases de dihydrouridine reste la méthode principale. Ce processus peut être mis à l'échelle pour des applications industrielles en optimisant les conditions de réaction et les concentrations enzymatiques .

Analyse Des Réactions Chimiques

Types de Réactions : La 5,6-Dihydrouridine subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Principaux Produits :

    Produits de Réduction : this compound à partir de l'uridine.

    Produits d'Oxydation : Uridine à partir de la this compound.

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique in its ability to enhance the conformational flexibility of RNA molecules, particularly in cold-adapted organisms. This property distinguishes it from other modified nucleosides that typically stabilize RNA structures .

Activité Biologique

5,6-Dihydrouridine (D) is a modified nucleoside predominantly found in the D-loops of transfer RNA (tRNA) across various life forms, including Archaea, Bacteria, and Eukarya. This compound plays a crucial role in the structural stability and function of tRNA molecules, influencing protein synthesis and cellular metabolism. This article explores the biological activity of this compound, highlighting its enzymatic formation, physiological significance, and potential implications in health and disease.

Formation and Enzymatic Activity

This compound is formed through the reduction of uridine by dihydrouridine synthases (Dus), which are NADPH-dependent enzymes. Research has identified several members of the Dus family that catalyze this modification in different organisms. For example, in Escherichia coli, three genes (yjbN, yhdG, and yohI) have been implicated in dihydrouridine synthesis . A comparative study involving knockout strains demonstrated that these genes are non-redundant and act site-specifically on tRNA D-loops .

Table 1: Enzymes Involved in Dihydrouridine Synthesis

OrganismGene/EnzymeFunction/Activity
Escherichia coliyjbNDihydrouridine synthase activity in tRNA
Homo sapiensDUS1LCatalyzes dihydrouridine modification at tRNA positions 16 and 17
Various OrganismsDus FamilyNADPH-dependent reductases responsible for D formation

Physiological Significance

The presence of this compound in tRNA is essential for maintaining the structural integrity of RNA molecules. Its unique structure disrupts base stacking interactions, which can affect the stability and folding of RNA . The modification is also associated with enhanced translation efficiency and accuracy during protein synthesis.

Recent studies have shown that the levels of dihydrouridine can serve as biomarkers for various physiological states. For instance, it has been suggested that high levels of D-modified tRNA correlate with better outcomes in cancer patients due to improved protein synthesis capabilities . Conversely, alterations in dihydrouridine levels have been linked to various diseases, including cancer and metabolic disorders.

Case Studies

  • Cancer Prognosis : A study demonstrated that overexpression of DUS enzymes was predictive of worse outcomes in cancer patients. This suggests that dihydrouridine modifications may play a role in tumor biology by influencing protein synthesis pathways .
  • Metabolic Regulation : Research indicates that dihydrouridine levels can reflect metabolic states in humans and rats. The presence of this marker can help determine degradation rates of tRNA, providing insights into cellular metabolism under different conditions .

Research Findings

Recent advancements in high-resolution mapping techniques have revealed that dihydrouridine is not limited to tRNA but is also present in mRNA. This discovery expands the potential functional roles of D beyond translation to include regulation of gene expression and mRNA stability .

Table 2: Biological Implications of Dihydrouridine Modification

Biological ContextImplication
Protein SynthesisEnhances translation efficiency
Cancer BiologyCorrelates with patient outcomes
Metabolic ActivityServes as a biomarker for metabolic states
Gene RegulationImpacts mRNA stability and expression dynamics

Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBLXKRQACLCR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021329
Record name 3,4,5,6-Tetrahydrouridine
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5627-05-4, 18771-50-1
Record name Dihydrouridine
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Record name 5,6-Dihydrouridine
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Record name 3,4,5,6-Tetrahydrouridine
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Record name 5,6-Dihydrouridine
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Record name DIHYDROURIDINE
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Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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